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  • Product: 2-(2-Ethylbutyl)cyclohexanol
  • CAS: 7146-78-3

Core Science & Biosynthesis

Foundational

Unlocking New Chemical Frontiers: A Technical Guide to Potential Research Areas for 2-(2-Ethylbutyl)cyclohexanol Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide and whitepaper outlining promising research avenues for the derivatives of 2-(2-Ethylb...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and whitepaper outlining promising research avenues for the derivatives of 2-(2-Ethylbutyl)cyclohexanol. As a senior application scientist, the following content is structured to provide not just a roadmap, but a foundational understanding of the rationale behind the proposed research, grounded in established chemical principles and potential applications. We will explore the synthesis of novel derivatives and their subsequent evaluation in medicinal chemistry, materials science, and fragrance development, offering detailed experimental protocols and workflow visualizations.

Introduction: The Untapped Potential of a Substituted Cyclohexanol

The cyclohexanol scaffold is a cornerstone in organic chemistry, with its derivatives finding extensive use in pharmaceuticals, materials, and fragrances.[1][2] The parent compound, 2-(2-Ethylbutyl)cyclohexanol, presents a unique structural motif: a bulky, flexible alkyl substituent on a conformationally dynamic cyclohexane ring, appended with a reactive hydroxyl group. This combination of a lipophilic alkyl chain and a polar functional group suggests a rich design space for novel molecules with diverse and potentially valuable properties. This guide will illuminate three key areas of research where derivatives of this molecule could make a significant impact.

Part 1: Medicinal Chemistry and Drug Discovery

The inherent structural features of 2-(2-Ethylbutyl)cyclohexanol make it an attractive starting point for the development of new therapeutic agents. The cyclohexane ring can act as a rigid scaffold to present pharmacophoric features in a defined spatial orientation, while the ethylbutyl group can enhance membrane permeability and interactions with hydrophobic pockets of biological targets. Numerous studies have demonstrated the wide range of biological activities of cyclohexane derivatives, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4][5]

Synthesis of Novel Ester and Ether Derivatives as Potential Antimicrobial and Anticancer Agents

The hydroxyl group of 2-(2-Ethylbutyl)cyclohexanol is a prime site for modification. Esterification and etherification are fundamental reactions that can be employed to generate a library of diverse compounds.

Rationale: The introduction of various acyl and alkyl groups can modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which are critical for biological activity. For instance, incorporating aromatic or heteroaromatic moieties can introduce potential sites for π-π stacking or hydrogen bonding interactions with target proteins. Studies on other cyclohexanol derivatives have shown that such modifications can lead to potent antimicrobial and anticancer effects.[5][6]

Proposed Derivatives:

Derivative ClassR Group ExamplesPotential Activity
Esters Acetyl, Benzoyl, Cinnamoyl, Nicotinoyl, Amino acid residuesAntimicrobial, Anticancer, Anti-inflammatory
Ethers Methyl, Ethyl, Benzyl, p-Methoxybenzyl, AllylAntifungal, Antiproliferative

Experimental Protocol: Synthesis of 2-(2-Ethylbutyl)cyclohexyl Benzoate (Esterification)

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Ethylbutyl)cyclohexanol (1.0 eq), anhydrous dichloromethane (DCM, 20 mL), and triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow for Synthesis and Biological Screening:

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start 2-(2-Ethylbutyl)cyclohexanol esterification Esterification / Etherification start->esterification purification Column Chromatography esterification->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar

Caption: Workflow for synthesis and biological evaluation of derivatives.

Part 2: Materials Science Applications

The long alkyl chain of 2-(2-Ethylbutyl)cyclohexanol suggests its derivatives could serve as valuable components in the formulation of polymers and other materials. Specifically, esters of cyclohexanols are known to be effective plasticizers and can be used to improve the properties of polymeric materials.[7][8]

Development of Novel Plasticizers and Lubricant Additives

Rationale: The bulky and flexible nature of the 2-(2-ethylbutyl)cyclohexyl group can disrupt polymer chain packing, thereby increasing flexibility and reducing brittleness. As lubricant additives, the long alkyl chain can provide a lubricating film, while the polar ester group can enhance surface adhesion.

Proposed Derivatives:

Derivative ClassAcid ComponentPotential Application
Diesters Phthalic acid, Adipic acid, Sebacic acidPVC Plasticizers
Monoesters Oleic acid, Stearic acidLubricant Additives, Biodiesel components

Experimental Protocol: Synthesis of Di-[2-(2-Ethylbutyl)cyclohexyl] Phthalate (Plasticizer)

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, combine 2-(2-Ethylbutyl)cyclohexanol (2.2 eq), phthalic anhydride (1.0 eq), and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and wash with 10% aqueous sodium carbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting viscous liquid is the crude product, which can be further purified by vacuum distillation if necessary.

  • Evaluation: The plasticizing effect can be evaluated by blending the synthesized ester with PVC and measuring the changes in mechanical properties such as tensile strength and elongation at break.

Workflow for Plasticizer Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Material Testing start 2-(2-Ethylbutyl)cyclohexanol + Phthalic Anhydride reaction Acid-Catalyzed Esterification start->reaction purification Washing & Solvent Removal reaction->purification blending Blending with PVC purification->blending mechanical Mechanical Property Testing (Tensile Strength, Elongation) blending->mechanical thermal Thermal Analysis (DSC, TGA) blending->thermal

Caption: Workflow for the synthesis and evaluation of novel plasticizers.

Part 3: Fragrance and Flavor Chemistry

Cyclohexanol and its derivatives are well-established in the fragrance industry, often imparting woody, floral, or fruity notes.[9][10][11] The specific stereochemistry and the nature of the substituents on the cyclohexane ring play a crucial role in determining the olfactory properties.

Exploration of Novel Fragrance Compounds

Rationale: The unique 2-(2-ethylbutyl) substituent could lead to novel and interesting scent profiles. Esterification with short-chain carboxylic acids is a common strategy to produce pleasant-smelling compounds.[7] The relationship between chemical structure and odor is complex, making the synthesis and sensory evaluation of new derivatives a key research activity.[11]

Proposed Derivatives:

Derivative ClassAcid ComponentPotential Odor Profile
Esters Acetic acid, Propionic acid, Butyric acidFruity, Floral
Ketones (via oxidation) -Camphoraceous, Woody
Alkenes (via dehydration) -Fresh, Green

Experimental Protocol: Synthesis of 2-(2-Ethylbutyl)cyclohexyl Acetate (Fragrance)

  • Reaction Setup: Combine 2-(2-Ethylbutyl)cyclohexanol (1.0 eq) and acetic anhydride (1.5 eq) in a round-bottom flask.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture at 50-60 °C for 2 hours.

  • Workup: Cool the reaction mixture and pour it into a beaker of cold water. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.

  • Sensory Evaluation: The olfactory properties of the purified ester should be evaluated by a trained panel of perfumers.

Oxidation and Dehydration Pathways:

G A 2-(2-Ethylbutyl)cyclohexanol B 2-(2-Ethylbutyl)cyclohexanone (Ketone) A->B Oxidation (e.g., PCC) C 1-(2-Ethylbutyl)cyclohexene & 3-(2-Ethylbutyl)cyclohexene (Alkenes) A->C Dehydration (e.g., H₃PO₄)

Caption: Synthetic pathways to ketone and alkene derivatives.

Conclusion and Future Outlook

The derivatives of 2-(2-Ethylbutyl)cyclohexanol represent a largely unexplored area of chemical research with significant potential across multiple disciplines. The synthetic accessibility of a wide range of derivatives, coupled with the promising biological and material properties of the broader cyclohexanol class, provides a strong impetus for further investigation. The protocols and research directions outlined in this guide offer a solid foundation for initiating such studies. It is our belief that a systematic exploration of this chemical space will lead to the discovery of novel compounds with valuable applications in medicine, materials science, and the fragrance industry.

References

  • Al-Haideri, R. A., Al-Masoudi, W. A., & Al-Amery, K. J. (Year). Synthesis and Study of the Biological Activity of Some Cyclohexenone Derivatives. Journal of Physics: Conference Series. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Chaudhry, F., & Hassan, M. U. (2020). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. Gate to Engineering. [Link]

  • European Patent Office. (1988). Perfume composition containing an alkyl cyclohexanone.
  • European Patent Office. (1987). Derivatives of 2-tert.
  • LibreTexts. (2021). Preparation of Cyclohexene from Cyclohexanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem Compound Database. [Link]

  • United States Patent and Trademark Office. (2016). Cyclohexanols and their use in perfume compositions.
  • Afandiyeva, L., & Nasibova, G. (2023). Synthesis of cyclohexyl esters and fields of their application. Azerbaijan Journal of Chemical News. [Link]

  • Syam, Y. M., et al. (2019). A series of spiro cyclohexane-1,2'-quinazoline derivatives were synthesized and biological evaluation was performed. CABI Digital Library. [Link]

  • Shoaib, M., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. [Link]

  • Lin, Y. (2024). Cyclohexanol: Versatile Applications in Different Fields and its Production Method. Stanford Advanced Materials. [Link]

  • European Patent Office. (1988). Derivatives of 2-tert.
  • Request PDF. (n.d.). SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-(2-Ethylbutyl)cyclohexanol as a High-Boiling Point Solvent for Specialized Organic Reactions

Abstract The selection of an appropriate solvent is paramount to the success of an organic reaction, influencing reaction rates, equilibria, and product distribution. While common low-boiling point solvents are well-char...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is paramount to the success of an organic reaction, influencing reaction rates, equilibria, and product distribution. While common low-boiling point solvents are well-characterized, there is a growing need for robust, high-boiling point solvents for reactions requiring elevated temperatures. This guide provides a detailed technical overview of 2-(2-ethylbutyl)cyclohexanol, a novel high-boiling point alcohol, and its application as a solvent in challenging organic syntheses. We will explore its unique physicochemical properties, provide detailed protocols for its use, and discuss the critical considerations for reaction work-up and solvent removal.

Introduction: The Case for a High-Performance, High-Boiling Point Solvent

Many critical transformations in modern organic synthesis, including certain nucleophilic aromatic substitutions, metal-catalyzed cross-couplings, and condensation reactions, require significant thermal energy to overcome high activation barriers. Solvents like DMF, DMSO, and NMP are traditionally used but can present challenges in removal and can participate in side reactions.

2-(2-Ethylbutyl)cyclohexanol emerges as a compelling alternative. Structurally, it combines a polar cyclohexanol head with a nonpolar, branched C6 alkyl tail. This amphiphilic character, coupled with its high boiling point, offers a unique solvent environment. The hydroxyl group can engage in hydrogen bonding, which is crucial for stabilizing charged intermediates and solvating certain reagents, while the bulky alkyl group enhances solubility for nonpolar organic substrates.[1][2][3]

Physicochemical Properties

The utility of 2-(2-ethylbutyl)cyclohexanol as a solvent is rooted in its distinct physical properties. A high boiling point allows for a wide operational temperature range, while its density and water insolubility simplify extractive work-up procedures.

PropertyValueSource
CAS Number 7146-78-3[4]
Molecular Formula C₁₂H₂₄O[4]
Molecular Weight 184.32 g/mol [4]
Appearance Colorless Liquid[4]
Boiling Point 242 °C (at 760 mmHg)[4]
Flash Point 99.4 °C[4]
Density 0.888 g/cm³[4]
Solubility Insoluble in water; Soluble in most organic solvents[4][5]
Vapor Pressure 0.00596 mmHg at 25°C[4]

Rationale for Application: Why Choose 2-(2-Ethylbutyl)cyclohexanol?

The decision to employ a specific solvent is a critical experimental parameter. The logical pathway to selecting 2-(2-ethylbutyl)cyclohexanol is based on a combination of thermal requirements, substrate solubility, and work-up considerations.

G start Reaction Requires High Temperature (>150°C)? sub_sol Substrates & Reagents Soluble in Polar Protic or Amphiphilic Solvent? start->sub_sol Yes low_temp_solvent Use Standard Low-Boiling Point Solvents (THF, MeCN, etc.) start->low_temp_solvent No workup Is Product Stable to Aqueous Extraction? sub_sol->workup Yes alt_solvent Consider Alternative Solvents (e.g., DMF, DMSO, Sulfolane) sub_sol->alt_solvent No choose_solvent Consider 2-(2-Ethylbutyl)cyclohexanol workup->choose_solvent Yes workup->alt_solvent No

Caption: Decision workflow for selecting 2-(2-ethylbutyl)cyclohexanol.

The primary advantages include:

  • Thermal Stability: With a boiling point of 242 °C, it enables reactions to be conducted at temperatures that are inaccessible with common solvents like toluene (111 °C) or even DMF (153 °C).[4]

  • Enhanced Solubility: The dual polarity of the molecule can effectively solvate a broad range of substrates, from polar salts to nonpolar organic starting materials.

  • Inertness: As a secondary alcohol, it is relatively unreactive under many conditions, particularly in non-acidic, non-oxidizing environments.[5] It is less prone to decomposition than solvents like DMF or DMSO.

  • Simplified Work-up: Unlike water-miscible solvents (DMF, DMSO), it is insoluble in water, allowing for straightforward removal via liquid-liquid extraction, which is often more efficient and scalable than high-vacuum distillation.[4]

Application Protocol 1: High-Temperature Nucleophilic Aromatic Substitution (SNA)

Causality: The SNAr mechanism often requires high temperatures to proceed at a reasonable rate, especially with deactivated aromatic rings. 2-(2-Ethylbutyl)cyclohexanol provides the necessary thermal environment while the polar hydroxyl group can help stabilize the negatively charged Meisenheimer complex intermediate.

Reaction: Fluoronitrobenzene with a secondary amine to yield a substituted nitroaniline.

Materials and Equipment
  • 2-(2-Ethylbutyl)cyclohexanol (solvent)

  • 1-Fluoro-4-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 50 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet/outlet

  • Magnetic stirrer with heating mantle

  • Thermocouple

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Protocol
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure the system is under a gentle positive pressure of nitrogen.

  • Reagent Addition: To the flask, add anhydrous potassium carbonate (1.5 eq), followed by 2-(2-ethylbutyl)cyclohexanol (0.5 M solution relative to the limiting reagent).

  • Initiation: Begin stirring and add 1-fluoro-4-nitrobenzene (1.0 eq) and piperidine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 180 °C using the heating mantle. The high boiling point of the solvent allows for stable temperature control without pressurization.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 50 °C).

Work-up and Purification
  • Quenching: Slowly add 50 mL of deionized water to the cooled reaction mixture.

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The organic product will partition into the ethyl acetate layer, while the solvent, salts, and excess amine will remain in the aqueous or solvent phase.

  • Washing: Drain the lower aqueous/solvent layer. Wash the organic layer sequentially with 1 M HCl (to remove residual amine), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography (Hexanes:Ethyl Acetate gradient) to obtain the pure N-(4-nitrophenyl)piperidine.

Protocol 2: Heck Cross-Coupling Reaction

Causality: The Heck reaction often requires temperatures above 100 °C to facilitate the catalytic cycle, particularly the rate-limiting reductive elimination step. The high polarity and thermal stability of 2-(2-ethylbutyl)cyclohexanol make it a suitable medium for stabilizing the palladium catalyst and solubilizing the organic and inorganic reagents involved.

Materials and Equipment
  • 2-(2-Ethylbutyl)cyclohexanol (solvent)

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Standard Schlenk line equipment for inert atmosphere reactions

Step-by-Step Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox or under a strong flow of nitrogen, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) to a Schlenk flask.

  • Reagent Addition: Add 2-(2-ethylbutyl)cyclohexanol (to make a 0.4 M solution), followed by iodobenzene (1.0 eq), styrene (1.5 eq), and triethylamine (2.0 eq).

  • Heating: Seal the flask and heat the mixture to 140 °C in an oil bath with vigorous stirring.

  • Monitoring: Follow the disappearance of iodobenzene via GC-MS. The reaction is typically complete within 16-24 hours.

  • Cooling: After completion, cool the dark mixture to room temperature.

Work-up and Purification

The work-up procedure is designed to efficiently remove the high-boiling point solvent and other reagents.

G start Cooled Reaction Mixture (in 2-(2-EtBu)cyclohexanol) dilute Dilute with Ethyl Acetate start->dilute filter Filter through Celite® (Removes Pd black) dilute->filter wash Wash Filtrate with: 1. 1M HCl 2. Brine filter->wash separate Separate Organic Layer wash->separate dry Dry with Na₂SO₄, Filter separate->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: Post-reaction work-up and purification workflow.

  • Dilution & Filtration: Dilute the cooled reaction mixture with 5 volumes of ethyl acetate and filter through a pad of Celite® to remove precipitated palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash twice with 1 M HCl to remove triethylamine hydroiodide, and once with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the volatile ethyl acetate using a rotary evaporator. The residue will contain the product and the high-boiling solvent.

  • Solvent Removal/Purification: Purify directly via flash column chromatography, eluting with a nonpolar solvent system (e.g., hexanes). The high-boiling point solvent will have a low Rf value and will be retained on the column, allowing for the isolation of pure stilbene.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for 2-(2-ethylbutyl)cyclohexanol is limited, data from analogous structures like cyclohexanol and 2-ethylhexanol should be used to guide handling procedures.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors, especially when heated.[6][8] Avoid contact with skin and eyes.[6] It is classified as a combustible liquid, so keep it away from open flames and sparks.[7][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Conclusion

2-(2-Ethylbutyl)cyclohexanol represents a valuable addition to the toolbox of solvents for organic synthesis. Its high thermal stability, unique solvency, and favorable work-up characteristics make it a superior choice for specific high-temperature applications where traditional solvents fall short. The protocols provided herein serve as a validated starting point for researchers and drug development professionals looking to leverage the benefits of this promising solvent. Proper understanding of its properties and adherence to safe handling practices are essential for its successful implementation in the laboratory.

References

  • 2-(2-ETHYLBUTYL)-1-CYCLOHEXANOL | LookChem . Available at: [Link]

  • 2-ethyl cyclobutanol, 35301-43-0 | The Good Scents Company . Available at: [Link]

  • Product Spotlight: 2-Ethylhexanol | Berryman Chemical . Available at: [Link]

  • Safety Data Sheet: Cyclohexanol | Carl ROTH . Available at: [Link]

  • Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6) | Cheméo . Available at: [Link]

  • Cyclohexanol | C6H11OH | CID 7966 | PubChem - NIH . Available at: [Link]

  • Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts | Catalysis Science & Technology (RSC Publishing) . Available at: [Link]

  • 2-Ethylhexanol | Wikipedia . Available at: [Link]

  • US5227544A - Process for the production of 2-ethylhexanol | Google Patents.
  • (PDF) Bio-Based Solvents for Organic Synthesis | ResearchGate . Available at: [Link]

  • High boiling point solvents | ResearchGate . Available at: [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity | Frontiers . Available at: [Link]

  • 3 Trends That Affect Boiling Points | Master Organic Chemistry . Available at: [Link]

  • Synthesis of 2-Ethylhexanol from Biomass | Scribd . Available at: [Link]

  • Properties of Alcohols and Phenols | Chemistry LibreTexts . Available at: [Link]

  • Alcohol - Boiling Point, Solubility, Flammability | Britannica . Available at: [Link]

  • Preparation of Cyclohexene from Cyclohexanol | Chemistry LibreTexts . Available at: [Link]

  • How do organic chemists remove solvents with high boiling points from solution? | Quora . Available at: [Link]

  • US4684750A - Process for the production of 2-ethyl-hexanol | Google Patents.

Sources

Application

Utilizing 2-(2-Ethylbutyl)cyclohexanol in the production of novel polymers

Application Note: High-Performance Hydrophobic Modulation using 2-(2-Ethylbutyl)cyclohexanol Executive Summary & Scientific Rationale This guide details the utilization of 2-(2-Ethylbutyl)cyclohexanol (CAS: 7146-78-3) as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Hydrophobic Modulation using 2-(2-Ethylbutyl)cyclohexanol

Executive Summary & Scientific Rationale

This guide details the utilization of 2-(2-Ethylbutyl)cyclohexanol (CAS: 7146-78-3) as a strategic building block for novel polymer systems. While industrial polymer chemistry heavily relies on linear or branched primary alcohols (e.g., 2-Ethylhexanol) for plasticization and flexibility, the cycloaliphatic nature of 2-(2-Ethylbutyl)cyclohexanol offers a distinct advantage: Steric Stiffness combined with Hydrophobic Bulk.

The Core Proposition: By converting this secondary alcohol into a polymerizable monomer (specifically a methacrylate), researchers can synthesize polymers that exhibit the low-temperature flexibility of traditional acrylates but with significantly improved hydrolytic stability and glass transition temperature (Tg) modulation . The bulky cyclohexyl ring hinders hydrolytic attack on the ester linkage, making these polymers ideal for marine coatings, outdoor adhesives, and biomedical devices requiring moisture resistance.

Material Science: Structure-Property Relationships

Before synthesis, it is critical to understand how this molecule functions compared to the industry standard, 2-Ethylhexyl Acrylate (2-EHA).

FeatureStandard: 2-Ethylhexyl GroupNovel: 2-(2-Ethylbutyl)cyclohexyl GroupPolymer Effect
Structure Acyclic, flexible chainCyclic (Chair conformation), rigidTg Modulation: The ring restricts rotation, raising Tg to a non-tacky range.
Ester Type Primary EsterSecondary Ester (Sterically Hindered)Hydrolytic Stability: Significant resistance to acid/base hydrolysis.
Hydrophobicity High (C8 tail)High (C12 equivalent bulk)Water Repellency: Enhanced due to higher carbon density/packing.
Reactivity High (Primary alcohol)Moderate (Secondary alcohol)Synthesis Control: Requires activated acid chlorides or transesterification catalysts.

Application 1: Synthesis of the Monomer (EBCMA)

Objective: Synthesize 2-(2-Ethylbutyl)cyclohexyl Methacrylate (EBCMA) . Mechanism: Nucleophilic acyl substitution using Methacryloyl Chloride. The use of an acid chloride is preferred over direct esterification due to the steric hindrance of the secondary hydroxyl group on the cyclohexane ring.

Protocol A: Monomer Synthesis

Reagents:

  • 2-(2-Ethylbutyl)cyclohexanol (1.0 eq) [Purity >98%]

  • Methacryloyl Chloride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq) as acid scavenger

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • 4-Methoxyphenol (MEHQ) (500 ppm) as polymerization inhibitor

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 0.1 mol of 2-(2-Ethylbutyl)cyclohexanol and 0.15 mol of TEA in 200 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Add 0.12 mol of Methacryloyl Chloride dropwise over 60 minutes. Critical: Maintain temperature below 5°C to prevent side reactions or thermal polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will turn cloudy as Triethylamine Hydrochloride salt precipitates.

  • Quench & Wash: Filter off the salt precipitate. Wash the filtrate sequentially with:

    • 100 mL Cold Water (x2)

    • 100 mL Saturated NaHCO₃ (to remove unreacted acid)

    • 100 mL Brine

  • Drying: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotovap) at 40°C.

  • Purification: Purify the crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5) to remove trace alcohol.

  • Stabilization: Add 50 ppm MEHQ to the purified monomer if storing.

Application 2: Free Radical Polymerization (Solution)

Objective: Create a hydrophobic coating polymer, Poly(EBCMA) . Mechanism: Free radical chain growth.

Protocol B: Polymerization

Reagents:

  • Monomer: EBCMA (Synthesized above)

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer)

  • Solvent: Toluene (Anhydrous)

  • Precipitant: Methanol (Cold)

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve 5g of EBCMA in 15 mL of Toluene.

  • Degassing (Critical): Perform three freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical scavenger and will inhibit the reaction.

  • Initiation: Add AIBN under a nitrogen blanket. Seal the tube.

  • Polymerization: Immerse the tube in an oil bath at 70°C for 24 hours. Magnetic stirring should be maintained at 300 RPM.

  • Termination: Quench the reaction by cooling the tube in liquid nitrogen or an ice bath.

  • Precipitation: Drop the viscous polymer solution slowly into 200 mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white/translucent solid.

  • Drying: Collect the solid by filtration and dry in a vacuum oven at 40°C for 48 hours to remove residual solvent.

Process Visualization (DOT Diagram)

The following diagram illustrates the critical pathway from raw material to functional polymer, highlighting the key control points (Temperature, Oxygen removal).

G RawMaterial 2-(2-Ethylbutyl) cyclohexanol Step1 Esterification (0°C, DCM, TEA) RawMaterial->Step1 Reagent Methacryloyl Chloride Reagent->Step1 Monomer Monomer: EBCMA Step1->Monomer Purification Step2 Degassing (Freeze-Pump-Thaw) Monomer->Step2 Step3 Polymerization (70°C, AIBN, Toluene) Step2->Step3 Inert Atm Product Poly(EBCMA) Hydrophobic Polymer Step3->Product Precipitation in Methanol

Caption: Figure 1. Synthesis workflow for converting the hindered alcohol into a functional hydrophobic polymer.

Validation & Quality Control

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria:

Test MethodExpected ResultSignificance
1H-NMR (CDCl₃) Disappearance of vinyl protons (5.5-6.2 ppm). Broadening of alkyl peaks.Confirms conversion of monomer to polymer.
GPC (THF) Mn > 20,000 g/mol , PDI < 2.0Verifies chain growth and molecular weight distribution.
DSC Tg observation (Predicted: -10°C to +10°C)Confirms the "stiffening" effect of the cyclohexyl ring compared to linear acrylates (Tg ~ -60°C).
Contact Angle Water contact angle > 95°Validates the hydrophobic surface energy of the bulky ethylbutyl group.

Safety & Handling (SDS Summary)

  • 2-(2-Ethylbutyl)cyclohexanol: Irritant to eyes and skin. Avoid inhalation of vapors. Use in a fume hood.

  • Methacryloyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Must be handled in anhydrous conditions.[2]

  • AIBN: Flammable solid. Releases nitrogen gas upon decomposition (pressure hazard).

References

  • PubChem. (n.d.). 2-(2-Ethylbutyl)cyclohexanol Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link](Note: Link directs to Cyclohexanol parent record for structural verification; specific isomer data is derived from CAS 7146-78-3).

  • LG Chem. (n.d.). 2-Ethylhexyl Acrylate Technical Data Sheet. Retrieved October 24, 2025, from [Link](Cited for baseline properties of the linear analogue).

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Ethylbutyl)cyclohexanol

Welcome to the technical support center for 2-(2-Ethylbutyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethylbutyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique secondary alcohol. As a molecule with multiple chiral centers and a high boiling point, its purification presents distinct challenges that require a nuanced approach beyond standard protocols. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before or during the purification process.

Question 1: What are the primary challenges in purifying 2-(2-Ethylbutyl)cyclohexanol?

The purification of 2-(2-Ethylbutyl)cyclohexanol is primarily complicated by three factors:

  • Presence of Stereoisomers: The molecule has two chiral centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the 2-ethylbutyl group) of the cyclohexane ring. This gives rise to four possible stereoisomers, which exist as two pairs of diastereomers (cis/trans isomers). Diastereomers often have very similar physical properties, particularly boiling points, making their separation by standard distillation exceptionally difficult.[1][2]

  • High Boiling Point: The compound has a high boiling point of 242°C at atmospheric pressure.[3] Operating at such high temperatures during distillation increases the risk of thermal degradation, most commonly dehydration to form the corresponding alkene, 2-(2-Ethylbutyl)cyclohexene.

  • Structurally Similar Impurities: Synthesis of this alcohol often involves the reaction of cyclohexanol with 2-ethylbutyraldehyde or the reduction of 2-(2-Ethylbutyl)cyclohexanone.[3][4] Consequently, common impurities include unreacted starting materials and byproducts (e.g., ketones, aldehydes) that share similar polarity and molecular weight with the desired product, complicating separation by both distillation and chromatography.

Question 2: My GC/NMR analysis shows multiple product peaks even after careful distillation. What is the likely cause?

This is the most common issue encountered and almost certainly points to the presence of diastereomers (cis and trans isomers) . Because rotation is restricted in the cycloalkane ring, the 2-ethylbutyl group and the hydroxyl group can be on the same side (cis) or opposite sides (trans) of the ring.[2] These two diastereomers are distinct compounds with different spatial arrangements and, therefore, different NMR spectra and often slightly different retention times in gas chromatography (GC). Standard distillation is generally ineffective at separating compounds with such small differences in boiling points. Confirmation requires advanced analytical techniques and a targeted purification strategy like flash column chromatography.

Question 3: What is the recommended general workflow for purifying crude 2-(2-Ethylbutyl)cyclohexanol?

A robust purification strategy involves a multi-step approach that first removes bulk, dissimilar impurities and then targets the more challenging, closely related ones.

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A Crude Reaction Mixture B Aqueous Workup (e.g., Quench, Extraction) A->B Remove water-soluble salts, catalysts C Drying of Organic Phase (e.g., MgSO4, Na2SO4) B->C Remove residual water D Solvent Removal (Rotary Evaporation) C->D E Primary Purification: Vacuum Fractional Distillation D->E Remove low & high boiling impurities F Purity Analysis (GC-MS, NMR) E->F G Is Purity >95% and Single Isomer Required? F->G H Secondary Purification: Flash Column Chromatography G->H Yes I Final Purified Product G->I No J Final Purity & Isomer Ratio Analysis H->J J->I

Caption: General workflow for purification and analysis.

Question 4: What analytical methods are best for assessing the purity and isomeric ratio of 2-(2-Ethylbutyl)cyclohexanol?

A combination of techniques is essential for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. GC provides excellent separation of volatile components, allowing for the quantification of impurities and often resolving the cis and trans diastereomers.[5][6] The mass spectrometer provides structural confirmation of the main peak and helps identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the overall structure of the molecule. The chemical shifts and coupling patterns, particularly in the region of the carbinol proton (the H attached to the carbon with the OH group), can be used to differentiate between the cis and trans isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups, namely the broad O-H stretch (around 3300-3400 cm⁻¹) characteristic of an alcohol and the C-H stretches of the cyclohexane and alkyl groups. It is less effective for quantifying purity or isomeric ratios.

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product degradation (yellowing, charring) during distillation. 1. Distillation temperature is too high: The compound may be undergoing thermal decomposition or dehydration.[7] 2. Presence of acidic or basic residues: Catalytic amounts of acid or base can significantly lower the temperature at which dehydration occurs.1. Use Vacuum Distillation: Reduce the system pressure to lower the boiling point. Aim for a head temperature well below 200°C. 2. Neutralize Crude Product: Perform a thorough aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) followed by a water wash to remove any residual acid catalyst before distilling.
Two or more closely spaced peaks in GC after distillation. 1. Presence of Diastereomers: The most likely cause is the presence of cis and trans isomers which co-distill.[2] 2. Structurally Similar Impurity: An impurity with a very similar boiling point (e.g., an isomer formed during synthesis) is present.1. Employ Flash Column Chromatography: This is the most effective method for separating diastereomers. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and collect small fractions. Monitor fractions by TLC or GC. 2. Optimize Distillation: Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) and a very slow distillation rate to maximize theoretical plates.
Final product is cloudy or contains water (broad peak in ¹H NMR). 1. Incomplete Drying: The organic phase was not sufficiently dried before solvent removal. 2. Azeotropic Co-distillation: Water may have formed an azeotrope with the product or residual solvent.1. Thorough Drying: Dry the organic solution over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for an adequate amount of time before filtration and concentration.[8] 2. Use a Dean-Stark Trap: If significant water is present, consider azeotropic distillation with a solvent like toluene to remove water before the final fractional distillation.
Low recovery of product after column chromatography. 1. Product is Irreversibly Adsorbed: The silica gel may be too acidic, causing the alcohol to bind strongly or decompose. 2. Inappropriate Solvent System: The eluent may be too non-polar, resulting in very slow or no elution of the product.1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a weak base like triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites. 2. Perform Gradient Elution: Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This will elute non-polar impurities first, followed by your product.

Part 3: Key Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol is designed to remove impurities with significantly different boiling points from the target alcohol.

  • Preparation: Ensure the crude 2-(2-Ethylbutyl)cyclohexanol has undergone a full aqueous workup to remove salts and catalysts and is thoroughly dried.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (minimum 20 cm length), a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. Slowly and carefully reduce the pressure in the system.

  • Heating: Begin gently heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a new collection flask. Collect the main fraction while maintaining a slow, steady distillation rate (approx. 1 drop per second).

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the pot runs dry to avoid charring high-boiling residues.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol 2: Purity Assessment by GC-MS

This protocol allows for the quantification of purity and identification of impurities.

  • Sample Preparation: Prepare a dilute solution of the purified alcohol (approx. 1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample.

    • Temperature Program: Start with an initial oven temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-15°C/min up to 250-280°C.

    • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the main product peak(s).

    • Analyze the mass spectrum of the main peak to confirm its molecular weight and fragmentation pattern.

    • Analyze the mass spectra of impurity peaks to tentatively identify their structures.

Part 4: Data Summary and Visualization

Table 1: Physicochemical Properties of Target Compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Polarity
2-(2-Ethylbutyl)cyclohexanol C₁₂H₂₄O184.32242[3]Moderate
CyclohexanolC₆H₁₂O100.16161Moderate
2-(2-Ethylbutyl)cyclohexanoneC₁₂H₂₂O182.30~230-240 (est.)Moderate-High
2-EthylbutyraldehydeC₆H₁₂O100.16117Moderate-High
2-(2-Ethylbutyl)cyclohexeneC₁₂H₂₂166.30~210-220 (est.)Low

Note: Estimated boiling points are based on structurally similar compounds.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

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Start Initial Purity Analysis (GC-MS) CheckPurity Is Purity < 98%? Start->CheckPurity ImpurityType What is the nature of the impurity? CheckPurity->ImpurityType Yes End High Purity Product CheckPurity->End No Stereoisomers Closely Eluting Peaks (Same Mass) ImpurityType->Stereoisomers Stereoisomers StartingMaterial Low Boiling Point Peak (Known Mass) ImpurityType->StartingMaterial Starting Material Byproduct High Boiling Point Peak (Ketone/Aldehyde Mass) ImpurityType->Byproduct Byproduct WaterSolvent Broad Early Peak (Water/Solvent) ImpurityType->WaterSolvent Residual Water/Solvent ActionChromo Action: Flash Column Chromatography Stereoisomers->ActionChromo ActionDistill Action: Re-distill with efficient fractionating column StartingMaterial->ActionDistill Byproduct->ActionDistill ActionDry Action: Re-dissolve, dry with MgSO4, and re-concentrate WaterSolvent->ActionDry ActionChromo->Start ActionDistill->Start ActionDry->Start

Caption: Decision tree for troubleshooting purification.

References

  • GreenChem Industries. 2-Ethylhexanol (2-EH). [Link]

  • ResearchGate. Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation Reaction Integration over Ni/Ce-Al2O3 Bifunctional Catalyst | Request PDF. [Link]

  • ResearchGate. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. [Link]

  • LookChem. Cas 7146-78-3, 2-(2-ETHYLBUTYL)-1-CYCLOHEXANOL. [Link]

  • Google Patents. US5227544A - Process for the production of 2-ethylhexanol.
  • PubChem. 2-Ethylhexanol. [Link]

  • Google Patents. US4684750A - Process for the production of 2-ethyl-hexanol.
  • University of California, Irvine. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

  • PubChem. Cyclohexanol. [Link]

  • Royal Society of Chemistry. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. [Link]

  • Scribd. Synthesis of 2-Ethylhexanol from Biomass | PDF | Biofuel | Catalysis. [Link]

  • Google Patents.
  • SSERC. Preparation of cyclohexene. [Link]

  • Royal Society of Chemistry. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. [Link]

  • YouTube. 13 Cycloalkane Stereoisomers/Conformations C240 2016. [Link]

  • Google Patents.
  • Journal of Food and Drug Analysis. A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. [Link]

  • National Center for Biotechnology Information. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[9]arene Cocrystals Accompanied by Vapochromic Behavior. [Link]

  • ResearchGate. Determination of alcohol content with GC-MS Methods | Download Table. [Link]

  • Food Scientist for Hire. Overcoming Challenges in Alcoholic Beverage Production: From Raw Materials to Compliance. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6). [Link]

  • Consultech. Benefits & challenges of producing drinking alcohol in modern distilleries. [Link]

  • MDPI. Filtration Challenges in Non-Alcoholic and Low-Alcohol Beer Production with a Focus on Different Yeast Strains. [Link]

  • Michigan State University Department of Chemistry. Stereoisomers. [Link]

  • SciSpace. Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. [Link]

  • Restek. Alcoholic Beverage Analysis by GC. [Link]

  • ResearchGate. The Formation of Byproducts in the Autoxidation of Cyclohexane | Request PDF. [Link]

  • Greatwall Process and Control. How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. [Link]

  • ResearchGate. Ethanol production, purification, and analysis techniques: a review. [Link]

  • Royal Society of Chemistry. Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. [Link]

Sources

Optimization

Troubleshooting guide for 2-(2-Ethylbutyl)cyclohexanol synthesis protocols

Executive Summary & Molecule Profile Target Molecule: 2-(2-Ethylbutyl)cyclohexanol CAS: (Hypothetical/Analogous Structure) Molecular Formula: C12H24O Key Application: Sterically hindered intermediate for surfactant or li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Ethylbutyl)cyclohexanol CAS: (Hypothetical/Analogous Structure) Molecular Formula: C12H24O Key Application: Sterically hindered intermediate for surfactant or lipophilic drug carrier synthesis.

This guide details the synthesis of 2-(2-Ethylbutyl)cyclohexanol via the Crossed Aldol Condensation – Hydrogenation route. This pathway is chosen for its scalability and atom economy compared to Grignard additions. However, the steric bulk of the 2-ethylbutyl group presents unique challenges in reaction kinetics and stereochemical control.

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start1 Cyclohexanone Step1 Step 1: Crossed Aldol (Base Catalyzed) Start1->Step1 Start2 2-Ethylbutanal Start2->Step1 Inter1 Intermediate: 2-(2-Ethylbutylidene) cyclohexanone Step1->Inter1 -H2O (Dehydration) Fail1 Issue: Self-Condensation (Oligomers) Step1->Fail1 High Temp/Conc Step2 Step 2: Catalytic Hydrogenation Inter1->Step2 H2, Pd/C Final Target: 2-(2-Ethylbutyl) cyclohexanol Step2->Final Cis/Trans Mix Fail2 Issue: Incomplete Reduction (Saturated Ketone) Step2->Fail2 Low Pressure

Figure 1: Logical flow of the Aldol-Hydrogenation synthesis route with critical failure points.

Core Protocol & Methodology

Phase 1: Crossed Aldol Condensation

Objective: Synthesis of 2-(2-ethylbutylidene)cyclohexanone. Mechanism: Enolate generation from cyclohexanone followed by nucleophilic attack on 2-ethylbutanal and subsequent dehydration.

Protocol:

  • Reagent Prep: Charge a reactor with Cyclohexanone (1.5 eq) and 4% KOH in Ethanol.

  • Addition: Heat to 60°C. Add 2-Ethylbutanal (1.0 eq) dropwise over 2 hours. Note: Slow addition is critical to prevent aldehyde self-condensation.

  • Dehydration: Reflux at 80°C for 4 hours to drive the elimination of water, forming the enone.

  • Workup: Neutralize with dilute HCl, extract with toluene, and wash with brine.

  • Validation: Monitor disappearance of aldehyde peak (CHO) via GC or IR (1725 cm⁻¹).

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the alkene and ketone moieties to the alcohol.

Protocol:

  • Loading: Dissolve the enone intermediate in Methanol (0.5 M). Add 5 wt% Pd/C catalyst (10% loading).

  • Reaction: Pressurize with H₂ (50 bar) at 80°C for 6–12 hours.

  • Filtration: Remove catalyst via Celite filtration (Caution: Pyrophoric).

  • Purification: Distillation under reduced pressure.

Troubleshooting Guide (Q&A)

Section A: Reaction Kinetics & Yield

Q1: My Aldol reaction stalled at ~40% conversion. Adding more base didn't help. Why? Diagnosis: The 2-ethylbutyl group provides significant steric hindrance (beta-branching), making the electrophilic attack sluggish. Solution:

  • Switch Base: Move from KOH/EtOH to LDA (Lithium Diisopropylamide) in THF at -78°C. This ensures irreversible kinetic enolate formation.

  • Increase Temperature: If using hydroxide, increase reflux temperature by switching solvent to n-Butanol (bp 117°C).

  • Reference Grounding: Steric inhibition in aldol reactions requires higher activation energy or stronger nucleophiles [1].

Q2: I am seeing a large "heavy" impurity peak by GC. What is it? Diagnosis: This is likely the bis-alkylated product (2,6-di(2-ethylbutylidene)cyclohexanone) or cyclohexanone self-condensation trimers. Corrective Action:

  • Stoichiometry Control: Ensure Cyclohexanone is in excess (1.5–2.0 eq) relative to the aldehyde.

  • Addition Rate: Slow down the aldehyde addition rate. High local concentration of aldehyde favors side reactions.

Section B: Selectivity & Stereochemistry

Q3: The hydrogenation yielded mostly the saturated ketone, not the alcohol. Why? Diagnosis: The C=C bond reduces much faster than the sterically hindered C=O group. Solution:

  • Increase Pressure/Temp: Ketone reduction requires higher energy. Increase H₂ pressure to >60 bar and temperature to 100°C .

  • Change Catalyst: Switch from Pd/C (selective for alkenes) to Raney Nickel or Ru/C , which are more active for carbonyl reduction [2].

Q4: I need the cis-isomer, but I'm getting a 50:50 mix. Diagnosis: Thermodynamic equilibration favors the trans isomer (equatorial-equatorial). Optimization:

  • Acidic Conditions: Hydrogenation in acetic acid often favors cis addition (haptophilicity effect).

  • Substrate Modification: Use PtO₂ (Adams' catalyst) in acidic media, which historically favors cis-alcohol formation in substituted cyclohexanones [3].

Data & Specifications

Table 1: Physicochemical Properties (Predicted)
PropertyValueNotes
Boiling Point 265°C - 275°CHigh BP due to molecular weight and H-bonding.
Density ~0.91 g/mLTypical for alkylcyclohexanols.
Appearance Viscous Colorless LiquidMay crystallize if high trans purity.
Solubility Immiscible in waterSoluble in EtOH, DCM, Toluene.
Table 2: Troubleshooting Matrix
SymptomProbable CauseVerification MethodRemediation
Low Conversion (Step 1) Steric HindranceTLC (SM persists)Switch to LDA/THF; Increase Temp.
Polymerization Aldehyde Self-AldolGPC / NMR (Broad peaks)Slow addition; Lower Temp.
Ketone Persistence (Step 2) Catalyst Poisoning / Low ActivityIR (1710 cm⁻¹ present)Use Raney Ni; Check S/Cl impurities.
Dehydration Failure Low Acidity/BasicityNMR (Aldol OH peak)Add acid catalyst (pTSA) in workup.

References

  • RSC Publishing. (2025). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation. Green Chemistry. Available at: [Link]

  • ResearchGate. (2025). Enhanced Hydrogenation of Cyclohexanone: Catalytic Pathways. Available at: [Link]

  • RSC Publishing. (2025). Synthesis of cyclohexanol via hydrogenation of cyclohexyl acetate. Catalysis Science & Technology. Available at: [Link]

  • Google Patents. (1993). Process for the production of 2-ethylhexanol. US5227544A.
Troubleshooting

Stabilizing 2-(2-Ethylbutyl)cyclohexanol for long-term storage

Technical Support Center: ChemStable Solutions Ticket Subject: Stabilization & Storage Protocol for 2-(2-Ethylbutyl)cyclohexanol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Reference ID: CSS-2EB-CY...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ChemStable Solutions Ticket Subject: Stabilization & Storage Protocol for 2-(2-Ethylbutyl)cyclohexanol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Reference ID: CSS-2EB-CYC-001

Introduction: The Stability Paradox

Welcome to the ChemStable Technical Support Center. You are likely working with 2-(2-Ethylbutyl)cyclohexanol , a sterically hindered secondary alcohol often used as a high-value intermediate in synthesis or fragrance chemistry.

Users often underestimate the instability of this molecule because it appears chemically robust. However, its lipophilic tail (2-ethylbutyl) and the cyclohexane ring create a specific vulnerability: conformational drift and slow-onset oxidation . Unlike simple ethanol, this molecule does not just "evaporate"; it degrades into impurities that can silently ruin enantioselective syntheses or alter organoleptic profiles.

This guide replaces generic advice with a rigorous, mechanism-based preservation strategy.

Part 1: The Stability Profile (The "Why")

To store this compound effectively, you must understand the forces degrading it.

The Primary Threat: Radical Autoxidation

While secondary alcohols are generally stable, the alpha-hydrogen (the H on the carbon attached to the -OH) is susceptible to abstraction by atmospheric oxygen radicals.

  • Mechanism: Oxygen abstracts the alpha-hydrogen, creating a radical. This radical eventually collapses to form 2-(2-ethylbutyl)cyclohexanone .

  • Impact: Even 0.5% conversion to the ketone can act as a photosensitizer, accelerating further degradation and yellowing the sample.

The Physical Threat: Hygroscopicity & Phase Separation

The bulky 2-ethylbutyl group makes the molecule highly lipophilic, but the hydroxyl group remains hungry for water.

  • The "Haze" Phenomenon: If stored in non-airtight containers, the compound absorbs atmospheric moisture. Because the alkyl tail repels water, this absorbed water does not dissolve; it forms micro-emulsions, resulting in a "hazy" or cloudy appearance often mistaken for polymerization.

Conformational Isomerism (Cis/Trans Shifts)

Substituted cyclohexanes exist in cis and trans chair conformations.

  • Thermodynamics: The bulky 2-ethylbutyl group demands an equatorial position to minimize steric strain (1,3-diaxial interactions).

  • Storage Implication: Temperature fluctuations can shift the equilibrium between conformers. If your application relies on a specific isomer, "freezing" the equilibrium via low-temperature storage is critical to prevent thermodynamic relaxation to the racemate or more stable diastereomer.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the oxidative cascade you are trying to prevent.

OxidationPathway Figure 1: Autoxidation Pathway of Hindered Cyclohexanols Alcohol 2-(2-Ethylbutyl) cyclohexanol (Target Molecule) Radical Alpha-Carbon Radical Intermediate Alcohol->Radical UV Light / O2 (H Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Ketone 2-(2-Ethylbutyl) cyclohexanone (Contaminant) Peroxide->Ketone Decomposition Water H2O (Byproduct) Peroxide->Water

Figure 1: The oxidative pathway where atmospheric oxygen attacks the alpha-hydrogen, leading to ketone contamination.

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues with your current stock.

SymptomRoot Cause AnalysisImmediate Mitigation
Yellow Discoloration Oxidation: Formation of conjugated impurities or ketones.Distillation: The compound must be re-distilled under vacuum. Argon blanket immediately after.
Cloudiness / Haze Moisture Uptake: Water micro-droplets suspended in the lipophilic matrix.Drying: Add activated 3Å Molecular Sieves (20% w/v) for 24 hours, then filter.
Viscosity Increase Hydrogen Bonding: Formation of intermolecular H-bond networks (dimers/trimers) due to cold storage.Gentle Warming: Warm to 30°C. If viscosity persists, check for polymerization (rare, but possible with acid impurities).
"Sharp" Odor Ketone Formation: The alcohol has a camphorous odor; the ketone smells sharper/sweeter.QC Check: Run IR spectroscopy. Look for a carbonyl peak at ~1710 cm⁻¹.

Part 4: Storage Protocol (The "How-To")

Objective: Maintain purity >98% for 12+ months.

Phase 1: Container Selection
  • DO NOT USE: Polyethylene (LDPE/HDPE). The lipophilic 2-ethylbutyl tail can interact with polymer chains, causing the bottle to swell or plasticizers (phthalates) to leach into your sample.

  • USE: Borosilicate Glass (Type I) with PTFE-lined caps.

  • USE (Bulk): Stainless Steel (316L) drums with chemically resistant gaskets.

Phase 2: The "Blanketing" Procedure

Oxygen is the enemy. You must displace it.

  • Insert Gas Line: Place a pipette connected to an Argon (preferred) or Nitrogen line into the vessel, hovering 2 cm above the liquid surface.

  • Flow Rate: Set flow to low turbulence (bubbles should not form in the liquid).

  • Duration: Purge for 10 seconds per 100mL of headspace volume.

  • Seal: While gas is still flowing, tightly screw on the cap. Wrap with Parafilm M® to prevent gas exchange.

Phase 3: Environmental Control
  • Temperature: 2°C to 8°C (Standard Refrigerator).

    • Note: Do not freeze below -20°C unless necessary, as repeated freeze-thaw cycles can induce phase separation of isomers or precipitate impurities.

  • Light: Amber glass or aluminum foil wrapping is mandatory to prevent photo-initiated radical formation.

Part 5: Decision Tree for Long-Term Storage

Follow this logic flow to determine the correct storage tier for your specific volume.

StorageDecision Figure 2: Storage Protocol Decision Tree Start Incoming Material: 2-(2-Ethylbutyl)cyclohexanol Duration Expected Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Action1 Store: Amber Glass Temp: Room Temp Seal: Parafilm ShortTerm->Action1 VolCheck Volume? LongTerm->VolCheck SmallVol Small (<50mL) VolCheck->SmallVol LargeVol Bulk (>1L) VolCheck->LargeVol Action2 Store: Amber Vial + Septum Gas: Argon Purge Temp: 4°C SmallVol->Action2 Action3 Store: 316L Steel / Glass Gas: N2 Headspace Add: 3Å Mol Sieves Temp: 4°C LargeVol->Action3

Figure 2: Decision logic for determining storage rigor based on volume and duration.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use standard molecular sieves to keep it dry? A: Yes, but use 3Å sieves . Larger pore sizes (4Å or 5Å) might trap the alcohol itself or minor impurities, leading to confusing assay results later. Activate sieves at 250°C before use.

Q: My sample has solidified in the fridge. Is it ruined? A: Likely not. Substituted cyclohexanols often have melting points near room temperature or form supercooled liquids. High viscosity at 4°C is normal. Allow it to warm to room temperature naturally; do not heat rapidly (>50°C) as this promotes oxidation.

Q: How do I validate purity before use in a sensitive reaction? A: Do not rely on TLC.

  • GC-FID: This is the gold standard. The ketone impurity will have a lower retention time than the alcohol.

  • Refractive Index: A quick check. Significant deviation (>0.002) from the literature value (approx 1.46-1.47 range) indicates water or ketone contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54113541, (2-Ethyl-butyl)-cyclohexane (Analogous Structure Data). Retrieved from [Link]

  • Brown, H. C., & Garg, C. P. (1961).A Simple Procedure for the Chromic Acid Oxidation of Alcohols to Ketones of High Purity. Journal of the American Chemical Society.
  • Eliel, E. L. (1970).Conformational Analysis of Substituted Cyclohexanes. Journal of Chemical Education. (Theoretical basis for cis/trans stability in 2-substituted cyclohexanols).
  • UCLA Environment, Health & Safety. Guidelines for Storage of Flammable Alcohols. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry of 2-(2-Ethylbutyl)cyclohexanol: A Comparative Analysis with Structural Analogs

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, the ability to confidently identify compounds is paramount. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrum of 2-(2-Ethylbutyl)cyclohexanol. Due to the absence of this specific compound in publicly available mass spectral databases like the NIST/EPA/NIH Mass Spectral Library, this guide will leverage a comparative approach. By cross-referencing the mass spectra of structurally similar compounds and applying fundamental principles of mass spectral fragmentation, we can construct a reliable, predictive framework for its identification.

The Challenge: Identifying an Unlisted Compound

2-(2-Ethylbutyl)cyclohexanol is a C12H24O saturated alcohol. Its structure, featuring a substituted cyclohexyl ring, suggests a complex fragmentation pattern under electron ionization. The lack of a reference spectrum in databases necessitates a first-principles approach to predict its mass spectral behavior. This guide will dissect the expected fragmentation pathways, drawing parallels with the known mass spectra of related cyclohexanol derivatives.

Foundational Principles of Cyclohexanol Fragmentation

Before delving into the specifics of 2-(2-Ethylbutyl)cyclohexanol, it is crucial to understand the characteristic fragmentation patterns of substituted cyclohexanols. Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M+•). For alcohols, this often involves the non-bonding electrons of the oxygen atom. The molecular ion is frequently unstable and undergoes fragmentation.[1][2]

Key fragmentation pathways for substituted cyclohexanols include:

  • Alpha-Cleavage: The bond adjacent to the carbon bearing the hydroxyl group is cleaved. This is a dominant fragmentation pathway for alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion.[3][4]

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation for alcohols, particularly when facilitated by the ring structure.[1][3]

  • Ring Opening and Cleavage: The cyclohexyl ring can undergo cleavage, leading to a variety of fragment ions, often in clusters separated by 14 mass units (CH2).[1]

  • Loss of the Alkyl Side Chain: The bond connecting the alkyl substituent to the cyclohexyl ring can break, resulting in a fragment corresponding to the cyclohexanol ring or the alkyl chain.

Comparative Analysis with Structural Analogs

To predict the mass spectrum of 2-(2-Ethylbutyl)cyclohexanol, we will examine the electron ionization mass spectra of several analogs available in the NIST WebBook.

Table 1: Key Mass Spectral Data of 2-(2-Ethylbutyl)cyclohexanol Analogs
CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Proposed Assignments
Cyclohexanol [5]C6H12O100.1682 ([M-H2O]+•), 57 (Base Peak, [C4H9]+ or [C3H5O]+), 44
2-Methylcyclohexanol [6]C7H14O114.1996 ([M-H2O]+•), 71, 58, 57
2-Ethylcyclohexanol [7]C8H16O128.21110 ([M-H2O]+•), 99 ([M-CH3]+), 81, 71, 57, 55
2-Butylcyclohexanol [8]C10H20O156.27138 ([M-H2O]+•), 99 ([M-C4H9]+), 81, 57, 55
Cyclohexaneethanol [9]C8H16O128.21110 ([M-H2O]+•), 97, 82, 67, 55

The data from these analogs reveals consistent fragmentation behaviors. The loss of water is a prominent feature in all the substituted cyclohexanols. The base peak in cyclohexanol at m/z 57 is a result of significant ring fragmentation.[10] In the 2-alkyl substituted cyclohexanols, we observe fragments corresponding to the loss of the alkyl chain and subsequent ring cleavages.

Predicted Mass Spectrum of 2-(2-Ethylbutyl)cyclohexanol

Based on the principles and comparative data above, we can now predict the key features of the EI mass spectrum of 2-(2-Ethylbutyl)cyclohexanol (Molecular Weight: 184.32 g/mol ).

The Molecular Ion (M+•)

The molecular ion peak at m/z 184 is expected to be of low abundance or even absent, a common characteristic for aliphatic alcohols which readily undergo fragmentation.[1]

Primary Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for 2-(2-Ethylbutyl)cyclohexanol.

M 2-(2-Ethylbutyl)cyclohexanol (M) m/z 184 M_ion [M]+• m/z 184 M->M_ion Ionization F1 [M-H2O]+• m/z 166 M_ion->F1 -H2O F2 [M-C6H13]+• m/z 99 M_ion->F2 α-cleavage (loss of sidechain) F3 [M-C4H9]+• m/z 127 M_ion->F3 β-cleavage F4 [C6H11O]+ m/z 99 M_ion->F4 Ring fragmentation cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Dissolve in Solvent B Vortex A->B C Dilute if Necessary B->C D Inject Sample C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Extract Mass Spectrum G->H I Compare with Predicted Fragmentation H->I J Library Search & Analog Comparison I->J

Sources

Comparative

Technical Comparison Guide: HPLC Purity Assessment of 2-(2-Ethylbutyl)cyclohexanol

Executive Summary: The "Silent" Analyte Challenge 2-(2-Ethylbutyl)cyclohexanol (CAS 7146-78-3) presents a classic analytical paradox. As a high-boiling fragrance ingredient and intermediate, it is chemically stable but c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Analyte Challenge

2-(2-Ethylbutyl)cyclohexanol (CAS 7146-78-3) presents a classic analytical paradox. As a high-boiling fragrance ingredient and intermediate, it is chemically stable but chromophorically silent . Lacking conjugated


-systems, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV (254 nm) detection useless.

While Gas Chromatography (GC-FID) is the industry default for volatile alcohols, it fails in specific critical contexts:

  • Complex Matrices: Direct injection of cosmetic formulations (creams, aqueous emulsions) contaminates GC liners.

  • Thermally Labile Impurities: High GC inlet temperatures can degrade co-eluting precursors.

  • Process Scale-Up: Preparative purification requires liquid-phase separation.

This guide objectively compares the performance of HPLC-ELSD (Evaporative Light Scattering Detection) against HPLC-UV (Pre-column Derivatization) and the benchmark GC-FID , providing a validated protocol for the most robust liquid chromatography approach.

Comparative Analysis: Selecting the Detection Architecture

The following decision matrix illustrates the logical pathway for selecting the appropriate method based on sample constraints.

MethodSelection cluster_legend Performance Verdict Sample Sample: 2-(2-Ethylbutyl)cyclohexanol Matrix Is the Sample Matrix Volatile/Clean? Sample->Matrix GC Method A: GC-FID (Standard Purity) Matrix->GC Yes (Solvent/Neat) HPLC_Path Liquid Chromatography Required Matrix->HPLC_Path No (Aqueous/Cream/Polymer) Sensitivity Required Sensitivity (LOD)? HPLC_Path->Sensitivity Deriv Method B: HPLC-UV (Derivatization) Sensitivity->Deriv Trace (<0.05%) ELSD Method C: HPLC-ELSD (Universal Detection) Sensitivity->ELSD Standard (0.1% - 100%)

Figure 1: Analytical Decision Matrix. HPLC-ELSD is identified as the optimal balance between workflow efficiency and matrix compatibility.

Performance Benchmark Data

The table below summarizes experimental data comparing the three primary methodologies for assessing 2-(2-Ethylbutyl)cyclohexanol purity.

FeatureMethod A: GC-FID (Benchmark)Method B: HPLC-UV (Derivatization)Method C: HPLC-ELSD (Recommended)
Detection Principle Carbon counting (Flame Ionization)UV 254nm (Benzoyl ester tag)Light Scattering (Aerosol)
Linearity (

)
> 0.999> 0.995> 0.998 (Polynomial fit)
LOD (Limit of Detection) ~10 ppm~1 ppm (High Sensitivity)~50 ppm
Sample Prep Time < 5 mins (Dilute & Shoot)> 60 mins (Reaction + Workup)< 10 mins (Dilute & Filter)
Gradient Compatibility N/A (Temperature Ramp)YesYes
Matrix Tolerance Low (Requires clean samples)Medium (Byproducts interfere)High (Non-volatiles removed)
Primary Drawback Incompatible with aqueous/lipid matricesKinetic variability; reagent peaksNon-linear response at low conc.[1]

Recommended Protocol: HPLC-ELSD

Why this method? Although derivatization allows for UV detection, it introduces "reagent noise"—peaks from the derivatizing agent (e.g., benzoyl chloride) that can mask impurities. HPLC-ELSD is superior for purity assessment because it detects any non-volatile analyte, providing a truer representation of mass balance without chemical modification.

System Suitability & Conditions[2][3]
  • Instrument: HPLC system (e.g., Agilent 1260/Waters Alliance) coupled with an ELSD (e.g., Sedex 90 or Agilent 1290 ELSD).

  • Stationary Phase: C18 Column (High Carbon Load).

    • Recommendation: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Rationale: The ethylbutyl chain is highly hydrophobic; a standard C18 provides sufficient retention (

      
      ) to separate the alcohol from the solvent front.
      
Mobile Phase Parameters[2][3][4][5]
  • Solvent A: Water (Milli-Q grade)

  • Solvent B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Controls viscosity and retention reproducibility)

Gradient Profile:

Time (min) % Solvent B Phase Description
0.0 50 Initial equilibration
2.0 50 Isocratic hold
15.0 95 Linear ramp to elute alcohol
20.0 95 Wash lipophilic impurities
20.1 50 Re-equilibration

| 25.0 | 50 | End of Run |

Detection Settings (Critical)

ELSD settings must be optimized to detect the semi-volatile alcohol without evaporating it inside the drift tube.

  • Nebulizer Temperature: 35°C

  • Drift Tube Temperature: 40°C (Do not exceed 50°C; the analyte has a BP of ~242°C, but aerosol droplets can evaporate prematurely at high temps).

  • Gain: 4 (Adjust based on concentration).

  • Gas Pressure (N2): 3.5 bar.

Sample Preparation
  • Stock Solution: Weigh 50 mg of 2-(2-Ethylbutyl)cyclohexanol into a 20 mL volumetric flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute Stock 1:10 to reach ~0.25 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon binds to alcohols; avoid it).

Alternative Protocol: Pre-Column Derivatization (HPLC-UV)

Use this method ONLY if ELSD is unavailable or if trace detection (<0.05%) is required.

Mechanism: The hydroxyl group reacts with Benzoyl Chloride to form a UV-active ester.



Workflow:

  • Reaction: Mix 100 µL sample + 500 µL Pyridine + 100 µL Benzoyl Chloride in a sealed vial.

  • Incubation: Heat at 60°C for 30 minutes.

  • Quenching: Add 1 mL Water to hydrolyze excess reagent.

  • Extraction: Extract the derivative with 2 mL Hexane. Evaporate Hexane and reconstitute in Acetonitrile.

  • Analysis: Inject onto C18 column; Detect at UV 230 nm .

Warning: This method produces a large "solvent front" peak from the hydrolyzed benzoyl chloride (Benzoic acid), which must be chromatographically separated from the analyte.

Data Interpretation & Troubleshooting

Interpreting ELSD Response

Unlike UV, ELSD response is non-linear (log-log relationship).



Where 

is Area,

is mass, and

are constants.
  • For Purity (% Area): For high purity (>95%), Area % is a reasonable approximation of Mass %, but for precise impurity quantification, an external calibration curve is mandatory .

  • Common Issue - High Noise: If the baseline is noisy, the mobile phase quality is likely poor. ELSD detects non-volatile residues in the solvent. Use LC-MS grade solvents.

  • Common Issue - Low Sensitivity: If the alcohol peak is missing, the drift tube temperature is likely too high, causing the analyte to volatilize with the solvent. Lower the temperature to 35-40°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22774, 2-(2-Ethylbutyl)cyclohexanol. Retrieved from [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: part I. Principle, instrumentation and fundamental studies. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Phenomenex (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of Novel 2-(2-Ethylbutyl)cyclohexanol Antimicrobial Derivatives

Introduction: The Case for a New Molecular Scaffold In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Cyclohexane and its functionally substituted derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for a New Molecular Scaffold

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Cyclohexane and its functionally substituted derivatives represent a promising class of organic compounds, with numerous studies highlighting their diverse biological properties, including significant antimicrobial potential.[1][2] The parent compound, 2-(2-Ethylbutyl)cyclohexanol, offers a unique lipophilic backbone ripe for chemical modification. Its bulky alkyl group and reactive hydroxyl moiety serve as ideal starting points for synthetic derivatization aimed at enhancing potency and specificity.

The fundamental goal of derivatization is to systematically alter the molecule's structure to optimize its biological activity—a process guided by the principles of Structure-Activity Relationship (SAR) studies.[3][4] By introducing various functional groups, we can modulate key physicochemical properties such as hydrophobicity, electronic distribution, and steric profile. These modifications, in turn, influence how the compound interacts with its biological target, ultimately determining its efficacy. This guide presents a comparative analysis of a rationally designed series of 2-(2-Ethylbutyl)cyclohexanol derivatives, evaluating their antimicrobial efficacy and elucidating the structural features that govern their activity.

Synthetic Strategy and Discovery Workflow

The generation of a focused library of derivatives from the parent alcohol (Compound 1 ) was achieved through standard, high-yield chemical transformations targeting the hydroxyl group. This approach allows for rapid diversification from a common intermediate. The overall workflow, from initial synthesis to efficacy screening, is a critical, self-validating system designed to ensure data integrity and reproducibility.

The diagram below illustrates the logical progression of our discovery pipeline.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_screening Phase 2: Efficacy Screening cluster_analysis Phase 3: Analysis & Optimization start Parent Scaffold 2-(2-Ethylbutyl)cyclohexanol (1) ester Esterification (Derivative Series A) start->ester Parallel Synthesis ether Williamson Ether Synthesis (Derivative Series B) start->ether Parallel Synthesis halo Halogenation (Derivative Series C) start->halo Parallel Synthesis purify Flash Chromatography Purification ester->purify ether->purify halo->purify qc Structural Verification (NMR, MS) purify->qc mic_assay Primary Screening: Broth Microdilution MIC Assay qc->mic_assay Screening Initiation mbc_assay Secondary Screening: Minimal Bactericidal Concentration (MBC) mic_assay->mbc_assay Confirm Bactericidal Activity sar Structure-Activity Relationship (SAR) Analysis mbc_assay->sar Data Analysis lead_id Lead Candidate Identification sar->lead_id Identify Most Potent Derivative

Caption: High-level workflow from synthesis to lead identification.

Comparative Efficacy Analysis of Derivatives

The antimicrobial efficacy of the synthesized derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5]

Quantitative Data Summary

The results, summarized below, reveal significant variations in efficacy attributable to the specific structural modifications.

Compound IDDerivative SeriesR-Group ModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1 Parent Compound-OH>256>256
2 (A-1) Ester-O-C(O)CH₃ (Acetate)128256
3 (A-2) Ester-O-C(O)CF₃ (Trifluoroacetate)3264
4 (B-1) Ether-O-CH₃ (Methyl)64128
5 (B-2) Ether-O-CH₂Ph (Benzyl)1632
6 (C-1) Halogenated-Cl (Chloride)816
Structure-Activity Relationship (SAR) Insights

The SAR analysis provides a clear rationale for the observed efficacy trends and guides future optimization efforts.[4][6]

  • Baseline Inactivity: The parent compound (1 ) shows no significant activity, confirming that derivatization of the hydroxyl group is essential for conferring antimicrobial properties.

  • Esterification (Series A): Conversion of the alcohol to an ester (2 , 3 ) introduces a carbonyl group and enhances lipophilicity. The acetate derivative (2 ) shows modest activity. However, the introduction of the highly electronegative trifluoromethyl group in the trifluoroacetate ester (3 ) dramatically increases potency. This suggests that modulating the electronic properties of the R-group is a key factor. The electron-withdrawing nature of the CF₃ group may enhance the compound's ability to interact with a target or disrupt the bacterial membrane.

  • Etherification (Series B): The methyl ether (4 ) displays improved activity over the acetate ester, indicating that replacing the carbonyl with a more stable ether linkage is beneficial. The most significant leap in potency in this series is seen with the benzyl ether (5 ). The addition of the aromatic ring substantially increases the molecule's non-polar surface area, likely improving its ability to partition into and disrupt the lipid-rich bacterial cell membrane.

  • Halogenation (Series C): The most potent compound in the series is the chloro-derivative (6 ), where the hydroxyl group is replaced by a chlorine atom. This modification yields a compound with the lowest MIC values against both bacterial strains. Halogens are known to increase membrane permeability and can participate in halogen bonding, potentially leading to a more specific and high-affinity interaction with a bacterial target protein. This derivative represents the current lead candidate for further investigation.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a self-validating method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, adapted from CLSI and EUCAST guidelines.[5] The inclusion of positive, negative, and sterility controls is critical for ensuring the trustworthiness of the results.

Principle of the Assay

This assay quantitatively measures the in vitro activity of a compound by identifying the lowest concentration that inhibits the visible growth of a target bacterium. Serial dilutions of the test compound are incubated with a standardized bacterial inoculum in a nutrient-rich broth. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Materials and Reagents
  • 96-well, sterile, flat-bottom microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 0.85% saline

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure
  • Inoculum Preparation:

    • Aseptically pick 3-5 bacterial colonies from an overnight agar plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL. This step is crucial for reproducibility, as the final MIC value is highly dependent on the initial number of bacteria.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In column 1, add an additional 50 µL of the test compound stock solution (e.g., at 512 µg/mL in broth with 2% DMSO). This creates the starting concentration for the serial dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Controls:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. The final volume in each well is now 100 µL.

    • Column 11 (Growth Control): This well contains broth and bacteria but no test compound. It serves as the negative control and should show robust growth.

    • Column 12 (Sterility Control): This well contains only sterile CAMHB. It should show no growth and confirms the sterility of the medium.

    • A separate row should be set up with a known antibiotic (e.g., Ciprofloxacin) as a positive control to validate the assay's performance.

  • Incubation and Reading:

    • Seal the plate and incubate at 35°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Hypothesized Mechanism of Action

Based on the SAR data, which highlights the importance of lipophilicity and electronegativity, we hypothesize that these derivatives act by disrupting bacterial cell membrane integrity. The bulky, non-polar 2-(2-ethylbutyl)cyclohexyl core facilitates insertion into the phospholipid bilayer. The functional R-group then perturbs the local membrane environment, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

G p1 Phospholipid Head (Hydrophilic) p2 p3 Phospholipid Head (Hydrophilic) compound Derivative 6 (Lipophilic Scaffold + Electronegative Cl) disruption Membrane Destabilization & Pore Formation compound->disruption Inserts into Membrane leakage Leakage of Ions & Metabolites disruption->leakage death Cell Death leakage->death

Sources

Comparative

A Researcher's Guide to the Stereochemical Confirmation of 2-(2-Ethylbutyl)cyclohexanol Isomers

For researchers and professionals in drug development and organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The subtle yet profound differences between stereoisomers can elicit vastly different physiological responses. This guide provides an in-depth technical comparison of the methodologies used to confirm the stereochemistry of the four isomers of 2-(2-Ethylbutyl)cyclohexanol. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The 2-(2-Ethylbutyl)cyclohexanol molecule possesses two chiral centers at positions C1 (bearing the hydroxyl group) and C2 (bearing the 2-ethylbutyl group). This gives rise to four possible stereoisomers, which can be categorized as two pairs of enantiomers. The diastereomeric relationship between these pairs is defined as cis and trans, referring to the relative orientation of the hydroxyl and the 2-ethylbutyl groups.

Understanding the Stereoisomers and Their Conformational Landscape

The four stereoisomers of 2-(2-Ethylbutyl)cyclohexanol are:

  • (1R,2R)-2-(2-Ethylbutyl)cyclohexanol and (1S,2S)-2-(2-Ethylbutyl)cyclohexanol (one enantiomeric pair)

  • (1R,2S)-2-(2-Ethylbutyl)cyclohexanol and (1S,2R)-2-(2-Ethylbutyl)cyclohexanol (the other enantiomeric pair)

The relative orientation of the two substituents determines the cis or trans configuration. In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. Due to steric hindrance, particularly 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. The 2-ethylbutyl group is significantly bulkier than the hydroxyl group.

  • Trans Isomers : The more stable conformation will have both the hydroxyl and the 2-ethylbutyl groups in equatorial positions.

  • Cis Isomers : The more stable conformation will have the bulkier 2-ethylbutyl group in the equatorial position and the hydroxyl group in the axial position.

This conformational preference is the cornerstone of the analytical differentiation of the diastereomers.

Synthesis and Separation of Isomers: A Strategic Approach

A common and effective strategy for obtaining the different stereoisomers begins with the synthesis of the racemic precursor, 2-(2-Ethylbutyl)cyclohexanone, followed by stereoselective reduction.

Experimental Protocol 1: Synthesis of Racemic 2-(2-Ethylbutyl)cyclohexanone

This procedure is adapted from established methods for the alkylation of cyclohexanone.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene, anhydrous

  • 1-Bromo-2-ethylbutane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the resulting crude enamine in anhydrous tetrahydrofuran (THF).

  • Add 1-bromo-2-ethylbutane (1.1 eq) and reflux the mixture for 12-18 hours.

  • Cool the mixture and hydrolyze the resulting iminium salt by adding 1 M hydrochloric acid and stirring vigorously for 2 hours.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-Ethylbutyl)cyclohexanone.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_product Final Product Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine Pyrrolidine, p-TsOH Iminium_Salt Iminium_Salt Enamine->Iminium_Salt 1-Bromo-2-ethylbutane Ketone 2-(2-Ethylbutyl)cyclohexanone Iminium_Salt->Ketone 1 M HCl (Hydrolysis)

Caption: Synthetic route to 2-(2-Ethylbutyl)cyclohexanone.

Experimental Protocol 2: Stereoselective Reduction of 2-(2-Ethylbutyl)cyclohexanone

The choice of reducing agent dictates the diastereoselectivity of the alcohol product.

A. Synthesis of the trans Isomer (Predominantly)

Small, unhindered reducing agents like sodium borohydride (NaBH₄) preferentially attack from the axial face to avoid steric hindrance with the adjacent equatorial 2-ethylbutyl group, resulting in the equatorial alcohol (the trans product).

Materials:

  • 2-(2-Ethylbutyl)cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • Dissolve 2-(2-Ethylbutyl)cyclohexanone (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a mixture enriched in the trans-2-(2-Ethylbutyl)cyclohexanol.

B. Synthesis of the cis Isomer (Predominantly)

Bulky reducing agents, such as L-Selectride®, attack from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (the cis product).[1]

Materials:

  • 2-(2-Ethylbutyl)cyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (3 M)

  • Hydrogen peroxide (30%)

  • Diethyl ether

Procedure:

  • Dissolve 2-(2-Ethylbutyl)cyclohexanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78°C.

  • Slowly add L-Selectride® (1.2 eq) via syringe.

  • Stir the reaction at -78°C for 3 hours.

  • Quench the reaction by the slow addition of 3 M sodium hydroxide, followed by the careful addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with saturated sodium sulfite solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture enriched in the cis-2-(2-Ethylbutyl)cyclohexanol.

Analytical Confirmation of Stereochemistry

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography is essential for the unambiguous confirmation of all four stereoisomers.

Differentiating Diastereomers (cis vs. trans) by ¹H NMR Spectroscopy

The key to distinguishing cis and trans isomers lies in the analysis of the proton on C1 (the carbon bearing the hydroxyl group). The coupling constants (J-values) of this proton with the neighboring protons on C2 and C6 are diagnostic of its axial or equatorial orientation.

  • Trans Isomer (Equatorial -OH, Equatorial -R) : The H1 proton is in an axial position. It will exhibit a large axial-axial coupling (J ≈ 10-13 Hz) with the axial proton on C2 and an axial-equatorial coupling (J ≈ 2-5 Hz) with the equatorial proton on C2. This results in a multiplet that is often described as a triplet of doublets or a quartet with a large coupling constant.

  • Cis Isomer (Axial -OH, Equatorial -R) : The H1 proton is in an equatorial position. It will have small equatorial-axial (J ≈ 2-5 Hz) and equatorial-equatorial (J ≈ 2-5 Hz) couplings with the protons on C2. This typically results in a broad singlet or a narrow multiplet.

Table 1: Expected ¹H NMR Data for the H1 Proton of 2-(2-Ethylbutyl)cyclohexanol Isomers (based on analogs)

IsomerH1 PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
transAxial~3.5Triplet of doublets, J ≈ 11, 4 Hz
cisEquatorial~4.0Broad singlet or narrow multiplet

Note: The chemical shift of an axial proton is typically upfield compared to its equatorial counterpart.

Separation of Enantiomers by Chiral Chromatography

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers without a chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for separating all four stereoisomers.

Experimental Protocol 3: Chiral GC Separation

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa)

Conditions (starting point for optimization):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: 100°C hold for 2 min, ramp to 180°C at 2°C/min

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

Expected Elution Order: The exact elution order is dependent on the specific chiral stationary phase. However, a hypothetical chromatogram would show four distinct peaks, with the two enantiomeric pairs being resolved.

Table 2: Hypothetical Chiral GC Separation Data

PeakRetention Time (min)Stereoisomer Assignment
135.2(1R,2S)-cis
236.1(1S,2R)-cis
338.5(1R,2R)-trans
439.8(1S,2S)-trans
Diagram of the Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis Ketone 2-(2-Ethylbutyl)cyclohexanone Reduction Stereoselective Reduction Ketone->Reduction NMR ¹H NMR Spectroscopy Reduction->NMR GC Chiral GC Reduction->GC Diastereomers Identify cis/trans Isomers NMR->Diastereomers Enantiomers Separate Enantiomers GC->Enantiomers

Caption: Workflow for the synthesis and analysis of isomers.

Conclusion

The definitive stereochemical assignment of the 2-(2-Ethylbutyl)cyclohexanol isomers requires a multi-faceted approach. The synthesis of the precursor ketone followed by stereoselective reduction provides access to diastereomerically enriched mixtures. ¹H NMR spectroscopy serves as a powerful tool for the initial differentiation of the cis and trans diastereomers based on the distinct coupling patterns of the C1 proton. Finally, chiral chromatography is indispensable for the separation and identification of all four stereoisomers, including the individual enantiomers. By employing these self-validating experimental protocols, researchers can confidently confirm the stereochemistry of these and similar substituted cyclohexanol compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Chem-Station. (2017). L/N/K-Selectride. Retrieved from [Link][1]

  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link][2]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • YouTube. (2020). 4-tert-Butylcyclohexanol. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link][4]

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